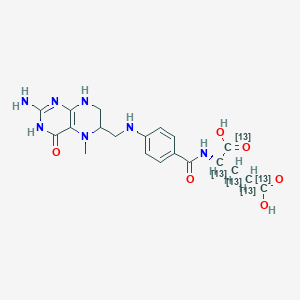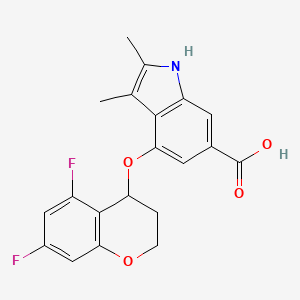
4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid is a novel compound known for its potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a chroman ring substituted with fluorine atoms and an indole carboxylic acid moiety. This compound has garnered interest due to its potential therapeutic properties and its role as a potassium-competitive acid blocker (P-CAB) .
准备方法
The synthesis of 4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid involves several key steps. One common method includes the following steps :
Starting Material: The synthesis begins with the preparation of (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide.
Reaction Conditions: The compound is synthesized through a series of reactions involving reagents such as sodium acetate and dichloromethane.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product efficiently.
化学反应分析
4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions: Reagents such as dichloromethane, sodium acetate, and various catalysts are commonly used in these reactions. Conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.
科学研究应用
4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid has a wide range of scientific research applications :
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a therapeutic agent. It has shown promise in modulating biological pathways and interacting with specific molecular targets.
Medicine: The compound’s role as a potassium-competitive acid blocker (P-CAB) makes it a potential candidate for treating acid-related gastrointestinal diseases. It has demonstrated efficacy in inhibiting gastric acid secretion and improving gastric motility.
Industry: In the industrial sector, the compound is explored for its potential applications in the development of new drugs and therapeutic agents. Its unique properties make it a valuable asset in pharmaceutical research and development.
作用机制
The mechanism of action of 4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid involves its role as a potassium-competitive acid blocker (P-CAB) . The compound inhibits the gastric H+/K±ATPase enzyme in a potassium-competitive manner, leading to a reduction in gastric acid secretion. This inhibition is reversible and highly selective, making it effective in controlling gastric pH levels. The compound’s molecular targets include the H+/K±ATPase enzyme, and its binding to this enzyme prevents the exchange of potassium ions, thereby reducing acid secretion.
相似化合物的比较
4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid can be compared with other similar compounds, such as vonoprazan . While both compounds are potassium-competitive acid blockers, they differ in their chemical structures and specific binding affinities. The unique structure of this compound provides distinct advantages in terms of selectivity and potency. Other similar compounds include:
Vonoprazan: Another P-CAB with a different chemical structure but similar mechanism of action.
Esomeprazole: A proton pump inhibitor (PPI) with a different mechanism of action, targeting the H+/K±ATPase enzyme irreversibly.
属性
分子式 |
C20H17F2NO4 |
|---|---|
分子量 |
373.3 g/mol |
IUPAC 名称 |
4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2,3-dimethyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C20H17F2NO4/c1-9-10(2)23-14-5-11(20(24)25)6-17(18(9)14)27-15-3-4-26-16-8-12(21)7-13(22)19(15)16/h5-8,15,23H,3-4H2,1-2H3,(H,24,25) |
InChI 键 |
ZCMHQYNWOCNDNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1C(=CC(=C2)C(=O)O)OC3CCOC4=C3C(=CC(=C4)F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



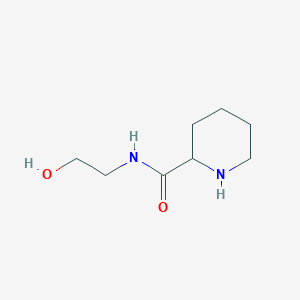

![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)
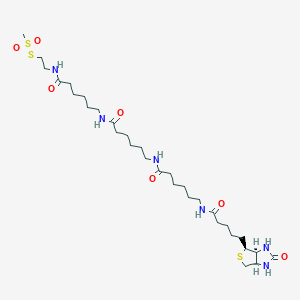

![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)
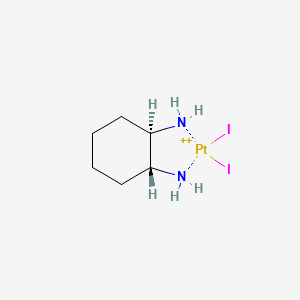
![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)


![[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B13842877.png)
